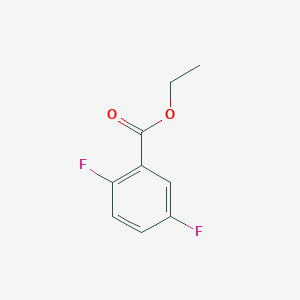

Ethyl 2,5-difluorobenzoate

Overview

Description

Ethyl 2,5-difluorobenzoate is not directly discussed in the provided papers; however, the papers do provide insights into related compounds and their synthesis, which can be informative for understanding the chemical behavior and properties of this compound. For instance, the synthesis of various trifluoromethyl heterocycles from a diazoketoester precursor is described, which highlights the reactivity of fluorinated compounds in creating complex structures . Additionally, the synthesis of 2,4,5-trifluorobenzoic acid through a microflow process involving Grignard reagents demonstrates the potential for fluorinated aromatic compounds to be used in pharmaceutical and material science applications .

Synthesis Analysis

The synthesis of related fluorinated compounds involves the use of diazo precursors and Grignard reagents. For example, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles, utilizing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions . Similarly, the synthesis of 2,4,5-trifluorobenzoic acid is achieved through a microflow process that includes a Grignard exchange reaction followed by carboxylation with gaseous CO2, resulting in high yields and purity . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

While the molecular structure of this compound is not directly reported, the crystal structure of a related compound, ethyl 3,5-dinitrobenzoate, provides insights into the potential structural characteristics. Ethyl 3,5-dinitrobenzoate crystals are monoclinic with specific bond distances and angles, and the substituent groups are rotated out of the aromatic ring plane . This information can be useful in predicting the molecular geometry and electronic structure of this compound.

Chemical Reactions Analysis

The papers do not provide specific reactions for this compound, but they do discuss reactions of structurally similar compounds. For instance, the synthesis of trifluoromethyl heterocycles involves carbene insertion reactions, which are a class of reactions that could potentially be relevant for modifying the chemical structure of this compound . The use of Grignard reagents in the synthesis of fluorinated aromatic compounds also suggests that this compound could undergo reactions with organometallic reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the properties of related compounds. For example, the synthesis of methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate involves a multi-step process starting with commercially available compounds, indicating that the ester and ether functional groups can be manipulated under controlled conditions to yield complex molecules . The crystal structure analysis of ethyl 3,5-dinitrobenzoate reveals specific bond distances and angles, which can be compared to those in this compound to predict its crystalline properties . These analyses suggest that this compound would exhibit characteristics typical of aromatic esters with electron-withdrawing fluorine substituents, such as increased acidity and potential for hydrogen bonding.

Scientific Research Applications

Synthesis of Heterocycles

Ethyl 2,5-difluorobenzoate is a versatile compound used in the synthesis of various trifluoromethyl heterocycles. These heterocycles include trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, achieved through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012).

Photochemical Rearrangement

Ethyl 3-azido-4,6-difluorobenzoate, a derivative of this compound, undergoes photochemical rearrangement under specific conditions. This rearrangement results in the formation of ethyl 5,7-difluoro-4-azaspiro[2.4]hepta-1,4,6-triene-1-carboxylate. This process is pivotal in exploring the photochemical behavior of fluoroaromatic compounds (Andersson et al., 2017).

Development of Pharmaceutical Compounds

This compound is used in the development of novel chemical entities for treating various disorders, including cancer. It serves as a starting point in the synthesis of complex pharmaceutical compounds, demonstrating its significance in drug discovery and development (Kucerovy et al., 1997).

Photolysis in Organic Synthesis

The compound is used in photolysis studies, where it undergoes photolytic reactions to produce various photoproducts. These studies aid in understanding the reaction pathways and mechanisms in organic synthesis (Ang & Prager, 1992).

Electrochemical Studies

This compound's derivatives, such as 3,8-difluorobenzo[c]cinnoline, have been studied for their electrochemical behavior. These studies are crucial in understanding the electroanalytical properties of fluoroaromatic compounds (Durmus et al., 2001).

Synthesis of Trifluorobenzoic Acid

This compound plays a role in the synthesis of trifluorobenzoic acid, a valuable intermediate in the pharmaceutical industry and material science. The synthesis process involves generating an aryl-Grignard reagent and reacting it with gaseous CO2 (Deng et al., 2015).

Soil Movement Studies

Derivatives of this compound, like 2,5-difluorobenzoate, have been utilized in studying water movement in soils. These studies help understand the transport properties of various compounds in porous media (Jaynes, 1994).

Safety and Hazards

Ethyl 2,5-difluorobenzoate is classified as a warning under the GHS07 pictogram . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name |

ethyl 2,5-difluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTNZLYJCCASTNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80615575 | |

| Record name | Ethyl 2,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

708-25-8 | |

| Record name | Benzoic acid, 2,5-difluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=708-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,5-difluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,5-difluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

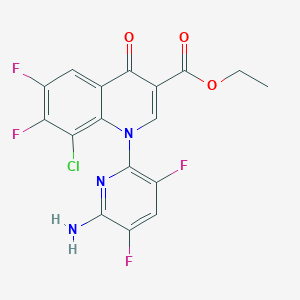

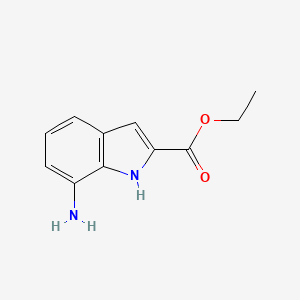

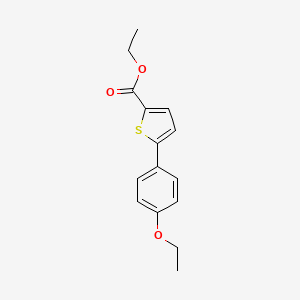

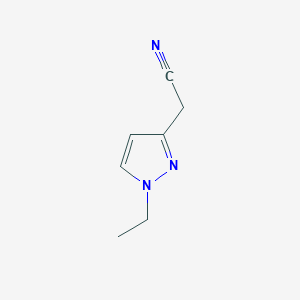

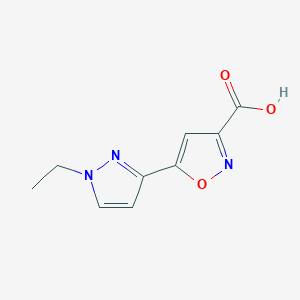

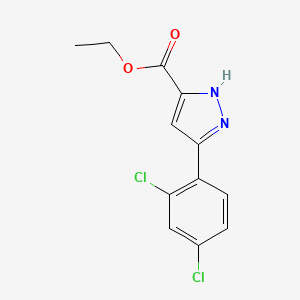

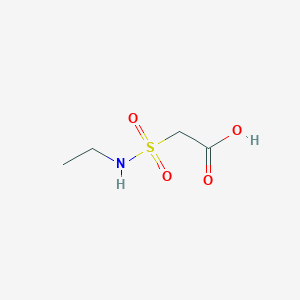

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B3021218.png)